molecular formula C21H18Cl2N2OS B4899859 2-(benzylamino)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride

2-(benzylamino)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride

Cat. No.: B4899859
M. Wt: 417.3 g/mol
InChI Key: QKGJHXODSZUQBO-UHFFFAOYSA-N
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Description

2-(benzylamino)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride is a synthetic organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Properties

IUPAC Name

2-(benzylamino)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS.ClH/c22-16-10-11-20-18(12-16)24(17-8-4-5-9-19(17)26-20)21(25)14-23-13-15-6-2-1-3-7-15;/h1-12,23H,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGJHXODSZUQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride typically involves the following steps:

    Formation of the phenothiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the chlorination of the phenothiazine core using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the ethanone moiety: This can be done through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the benzylamino group: This involves the reaction of the intermediate with benzylamine under suitable conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: As a tool for studying biological processes involving phenothiazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride likely involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. The phenothiazine core is known to interact with dopamine receptors, which could explain its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.

Uniqueness

2-(benzylamino)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride is unique due to its specific substitution pattern and potential pharmacological activities. Its combination of a benzylamino group and a chlorophenothiazine core may confer distinct biological properties compared to

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